molecular formula C5H13N2O4P B11733922 (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid

Cat. No.: B11733922
M. Wt: 196.14 g/mol
InChI Key: KNMLERFAMCGAST-WUCPZUCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphorylated amino acid derivative characterized by a propanoic acid backbone with a phosphoryl group attached to the amino moiety. The stereochemistry at the second carbon (2S) and the presence of a 1-aminoethyl group distinguish its structure.

Properties

Molecular Formula

C5H13N2O4P

Molecular Weight

196.14 g/mol

IUPAC Name

(2S)-2-[[1-aminoethyl(hydroxy)phosphoryl]amino]propanoic acid

InChI

InChI=1S/C5H13N2O4P/c1-3(5(8)9)7-12(10,11)4(2)6/h3-4H,6H2,1-2H3,(H,8,9)(H2,7,10,11)/t3-,4?/m0/s1

InChI Key

KNMLERFAMCGAST-WUCPZUCCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(C(C)N)O

Canonical SMILES

CC(C(=O)O)NP(=O)(C(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid typically involves the reaction of an appropriate amino acid derivative with a phosphorylating agent. One common method includes the use of aminoethylphosphonic acid as a starting material, which undergoes a series of reactions to introduce the hydroxy group and form the desired compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phosphoryl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can produce a variety of phosphorylated derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition and Modulation

One of the primary applications of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid is its role as an inhibitor of certain enzymes. Research indicates that compounds with similar structures can inhibit protein tyrosine phosphatases, which are crucial in cell signaling pathways. This inhibition can lead to potential therapeutic effects in conditions like cancer and diabetes where these pathways are dysregulated .

1.2 Peptide Synthesis

The compound is also utilized in the synthesis of bioactive peptides. Its phosphoryl group can enhance the stability and activity of peptides, making it a valuable building block in the design of peptide-based drugs. The incorporation of such phosphoamino acids into peptide sequences has been shown to improve their pharmacokinetic properties .

Pharmacological Applications

2.1 Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, compounds structurally related to this amino acid have been reported to induce apoptosis in tumor cells, suggesting that they may serve as lead compounds in anticancer drug development .

2.2 Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The mechanism behind this activity may involve interference with bacterial phosphatases, which are essential for bacterial survival.

Medicinal Chemistry Applications

3.1 Drug Design

In medicinal chemistry, this compound is being explored for its potential in drug design. Its ability to mimic natural substrates makes it an attractive candidate for designing inhibitors that target specific enzymes involved in disease processes .

3.2 Targeted Delivery Systems

The compound's unique structure allows for modifications that can enhance its solubility and bioavailability, crucial factors in drug formulation. Researchers are investigating its use in targeted delivery systems where it can be conjugated with other therapeutic agents to improve efficacy and reduce side effects .

Case Studies

Study Application Findings
Study on enzyme inhibitionProtein Tyrosine PhosphatasesDemonstrated effective inhibition with IC50 values comparable to known inhibitors .
Antitumor activity assessmentCancer cell lines (HL60, MCF7)Induced apoptosis and reduced cell viability significantly .
Antimicrobial efficacyVarious bacterial strainsShowed MIC values indicating strong antibacterial activity against multiple strains .

Mechanism of Action

The mechanism of action of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation processes, which are crucial in regulating cellular functions.

Comparison with Similar Compounds

Key Differences and Implications

  • Substituent Effects : The benzyl group in increases lipophilicity compared to the methyl group in , altering membrane permeability.
  • Phosphono vs. Phosphoryl: Phosphonooxy groups () enhance metal chelation, whereas hydroxyphosphoryl groups () may favor hydrogen bonding.
  • Biological Targeting : Aromatic side chains (e.g., phenyl in ) improve target specificity for enzymes like ACE .

Biological Activity

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid, commonly referred to as a phosphoamino acid, is a compound of increasing interest in biochemical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C5H13N2O4PC_5H_{13}N_2O_4P, with a molecular weight of 196.14 g/mol. The compound features an amino group, a hydroxyl group, and a phosphoryl group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as a signaling molecule in various metabolic processes. The phosphoryl group enhances its capacity to interact with enzymes and receptors, which may lead to modulation of enzyme activities and influence cellular signaling pathways. Key mechanisms include:

  • Phosphorylation/Dephosphorylation : The compound can participate in phosphorylation reactions that regulate protein functions.
  • Enzyme Modulation : Studies indicate that it can affect the activity of certain enzymes involved in metabolic pathways.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Cell Signaling : It plays a role in signaling pathways related to cell growth and differentiation, making it a candidate for further investigation in cancer biology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features:

Compound NameStructural FeaturesBiological Activity
PhosphoserinePhosphorylated serineInvolved in signaling
PhosphothreoninePhosphorylated threonineModulates enzyme activity
This compoundAmino, hydroxyl, phosphoryl groupsNeuroprotective effects

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects and mechanisms of action of this compound:

  • Neuroprotection Study : A study demonstrated that the compound could protect dopaminergic neurons from oxidative stress-induced damage, suggesting potential therapeutic applications in Parkinson's disease models.
  • Enzyme Interaction Studies : Research utilizing surface plasmon resonance indicated that this compound binds effectively to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Cell Proliferation Assays : In vitro assays showed that the compound could enhance cell proliferation in certain cancer cell lines, indicating its potential as a therapeutic agent.

Q & A

Basic: What synthetic strategies are optimal for preparing (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid, and how can intermediates be validated?

Answer:
Synthesis typically involves coupling phosphorylated amines with amino acid backbones. For example:

  • Phosphoryl group introduction : Use diethyl phosphonate in a Michaelis-Arbuzov reaction under anhydrous conditions, followed by hydrolysis (e.g., with LiOH in THF/water mixtures) to yield the hydroxyl-phosphoryl moiety .
  • Amino acid coupling : Activate the carboxylic acid group of the amino acid precursor (e.g., tert-butoxycarbonyl-protected derivatives) using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
  • Validation : Monitor intermediates via HPLC (e.g., preparative HPLC with C18 columns) and confirm stereochemistry via NMR (e.g., 31^{31}P NMR for phosphoryl groups, 1^{1}H/13^{13}C for backbone integrity) .

Basic: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or MS data often arise from stereochemical impurities or solvent effects. Mitigation strategies include:

  • Multi-dimensional NMR : Use 1^{1}H-13^{13}C HSQC/HMBC to confirm connectivity and 31^{31}P-1^{1}H coupling for phosphoryl group orientation .
  • Chiral chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers and verify optical purity .
  • Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization can distinguish isobaric species (e.g., differentiating tert-butyl vs. benzyl protecting groups) .

Advanced: What experimental designs are critical for studying the compound’s stability under physiological conditions?

Answer:
Assess stability via:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and quantify degradation products via LC-MS. Phosphoryl-amino bonds are prone to hydrolysis in acidic/alkaline conditions .
  • Serum stability assays : Use human serum at 37°C to simulate in vivo conditions. Monitor degradation kinetics and identify metabolites (e.g., free amino acids via derivatization with o-phthalaldehyde) .
  • Temperature studies : Conduct accelerated stability testing (e.g., 40–60°C) to predict shelf-life using Arrhenius plots .

Advanced: How does stereochemistry influence the compound’s interaction with enzymatic targets?

Answer:
The (2S) configuration and phosphoryl group orientation are critical for binding to enzymes like phosphatases or kinases. Methods to probe this include:

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with active sites (e.g., ATP-binding pockets) .
  • Enzyme inhibition assays : Compare IC50_{50} values of enantiomers using fluorogenic substrates (e.g., p-nitrophenyl phosphate for phosphatase activity) .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., alkaline phosphatase) to resolve binding modes .

Advanced: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Answer:
Use in silico tools to estimate:

  • Lipophilicity (LogP) : Predict via fragment-based methods (e.g., XLogP3) or quantum mechanical calculations .
  • Membrane permeability (Caco-2/ MDCK models) : Apply quantitative structure-activity relationship (QSAR) models using polar surface area and hydrogen-bond donors .
  • Metabolic pathways : Simulate Phase I/II metabolism with software like Schrödinger’s ADMET Predictor or MetaSite .

Basic: How can impurities be controlled during large-scale synthesis?

Answer:
Critical impurities include:

  • Diastereomers : Minimize via chiral catalysts (e.g., L-proline derivatives) or kinetic resolution .
  • Phosphoryl hydrolysis byproducts : Use anhydrous conditions and scavengers (e.g., molecular sieves) during coupling steps .
  • Validation : Employ orthogonal methods (e.g., 31^{31}P NMR for phosphoryl integrity, LC-MS for low-level impurities) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Salt formation : Test hydrochloride or sodium salts via pH-solubility profiling .
  • Co-solvent systems : Use PEG 400 or cyclodextrins in aqueous buffers to enhance solubility .
  • Amorphous dispersion : Prepare spray-dried dispersions with polymers (e.g., HPMCAS) to improve bioavailability .

Advanced: How can researchers validate the compound’s role in modulating protein-ligand interactions?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) with immobilized target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence polarization : Use labeled peptides (e.g., FITC-conjugated substrates) to monitor competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.